

Application Note: AM-211 Sodium Experimental Protocol for Cell Culture

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Compound of Interest

Compound Name: AM-211 sodium

CAS No.: 1263077-74-2

Cat. No.: B605371

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Executive Summary & Mechanism of Action

AM-211 sodium is a potent, highly selective, and orally bioavailable antagonist of the Prostaglandin D2 receptor 2 (DP2), historically known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).[1]

In the context of allergic inflammation and asthma drug development, AM-211 serves as a critical tool compound.[1] It functions by competitively blocking the binding of Prostaglandin D2 (PGD2) to the DP2 receptor.[1] Since DP2 is a Gi/o-coupled GPCR, its activation by PGD2 typically inhibits adenylyl cyclase (lowering cAMP), induces calcium mobilization, and drives chemotaxis in Th2 lymphocytes, eosinophils, and basophils.

Mechanistic Pathway:

- Agonist (PGD2): Binds DP2

Activates G

i

Inhibits Adenylyl Cyclase

cAMP

Chemotaxis/Activation.

- Antagonist (AM-211): Binds DP2

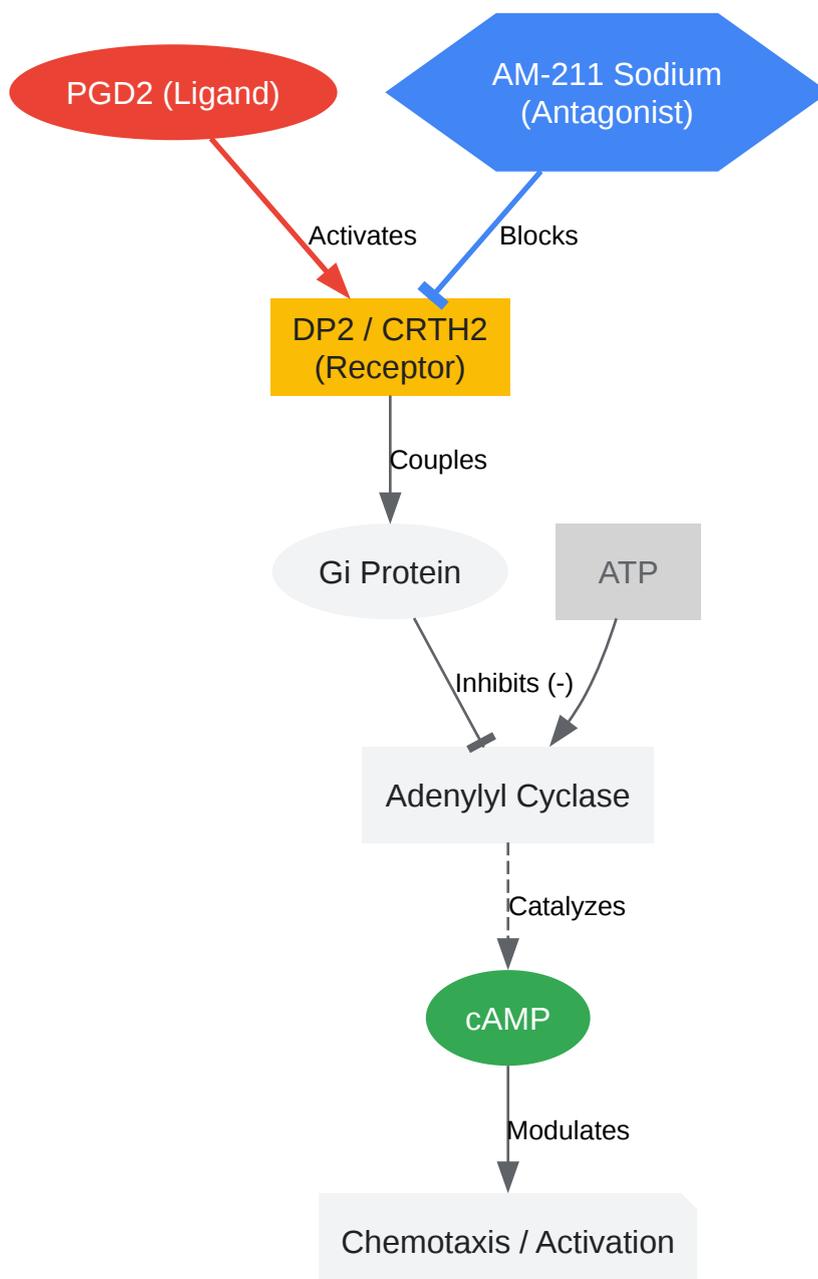
Prevents G

i activation

Restores cAMP levels (in the presence of Forskolin)

Blocks Chemotaxis.[1]

Signal Transduction Diagram



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Caption: AM-211 competitively antagonizes DP2, preventing Gi-mediated inhibition of cAMP accumulation.[1]

Material Preparation & Handling[2]

Scientific Rationale: AM-211 is supplied as a sodium salt to improve aqueous solubility compared to its free acid form.[1] However, for precise IC50 determination, initial reconstitution in an organic solvent (DMSO) is recommended to ensure complete solubilization before dilution into aqueous buffers.

Compound Specifications

Property	Value	Notes
Compound Name	AM-211 Sodium	Do not confuse with Sodium Benzoate (E211)
MW	522.5 g/mol	Use this value for Molarity calculations
Target	DP2 (CRTH2)	IC50: ~4.9 nM (Human) [1]
Solubility	DMSO (>50 mg/mL); Water (Variable)	DMSO stock recommended for stability
Storage	-20°C (Solid); -80°C (Solution)	Protect from light and moisture

Reconstitution Protocol

- Stock Solution (10 mM):
 - Weigh 5.23 mg of **AM-211 Sodium**. [1]
 - Dissolve in 1.0 mL of sterile, anhydrous DMSO.
 - Vortex for 30 seconds until the solution is perfectly clear.

- Validation: Inspect for particulates.[2] If cloudy, sonicate for 5 minutes at room temperature.
- Aliquot & Storage:
 - Divide into 50 µL aliquots in amber microcentrifuge tubes.
 - Store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).[1]

Cell Culture Models

To evaluate AM-211, you must use a cell system expressing DP2.[1][3]

- Primary Model (Physiological): Human Th2-polarized T cells or Eosinophils isolated from whole blood.[1]
- Screening Model (Robust): HEK293 or CHO cells stably transfected with human DP2 (hDP2-HEK293).[1]

Note: The protocol below focuses on the hDP2-HEK293 model using a cAMP Functional Assay, as this provides the most quantitative and reproducible data for potency determination.

Experimental Protocol: cAMP Modulation Assay

Objective: Determine the antagonistic potency (IC₅₀) of AM-211 against PGD₂-induced Gi signaling. Principle: PGD₂ inhibits Forskolin-induced cAMP production.[1] AM-211 reverses this inhibition.[1]

Reagents Required[1][4]

- Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 500 µM IBMX (Phosphodiesterase inhibitor).[1] Note: BSA is critical to mimic physiological protein binding.[1]
- Stimulation Mix: PGD₂ (Agonist) + Forskolin (Adenylyl cyclase activator).[1]
- Detection System: HTRF cAMP kit (Cisbio) or cAMP-Glo (Promega).[1]

Step-by-Step Workflow

Step 1: Cell Preparation[1]

- Harvest hDP2-HEK293 cells at 80-90% confluency.[1]
- Resuspend cells in Assay Buffer at a density of 2×10^6 cells/mL.
- Dispense 5 μ L (10,000 cells) per well into a white 384-well low-volume plate.

Step 2: Antagonist (AM-211) Pre-incubation[1]

- Prepare a 4X serial dilution of AM-211 in Assay Buffer.[1]
 - Start at 10 μ M (final assay conc)
1:3 dilutions down to 0.1 nM.
 - Include a "Vehicle Only" control (DMSO matched).
- Add 5 μ L of 4X AM-211 to the cells.
- Incubate: 15 minutes at Room Temperature (RT).
 - Why? Allows AM-211 to reach equilibrium occupancy at the receptor before the agonist competes.[1]

Step 3: Agonist Stimulation[1]

- Prepare 2X Stimulation Mix:
 - Forskolin: Final assay concentration should be 10 μ M (prepare 20 μ M).
 - PGD2: Final assay concentration should be EC80 (typically ~10-30 nM for hDP2).[1]
Prepare 2X concentration.
- Add 10 μ L of Stimulation Mix to the wells.
- Incubate: 30-45 minutes at RT.

Step 4: Detection & Analysis

- Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) as per kit manufacturer instructions.[1]
- Incubate 1 hour.
- Read plate on a TR-FRET compatible reader (e.g., EnVision).

Experimental Workflow Diagram



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Caption: Step-wise addition protocol for the cAMP competition assay.

Data Analysis & Quality Control

Calculation of IC50

Since AM-211 restores cAMP levels suppressed by PGD2, the data will form a sigmoidal dose-response curve where Signal increases with AM-211 concentration.[1]

- Normalize Data:
 - 0% Effect (Min Signal): Cells + PGD2 + Forskolin + Vehicle (Max suppression of cAMP).[1]
 - 100% Effect (Max Signal): Cells + Vehicle + Forskolin (No PGD2 suppression).
- Curve Fit: Use a 4-parameter logistic (4PL) non-linear regression:

[1]

- Expected Results:

- IC50: 4.0 – 8.0 nM (in the presence of 0.1-0.2% BSA) [1][2].[1]
- Hill Slope: ~1.0 (Indicative of 1:1 competitive binding).

Troubleshooting Guide

Issue	Probable Cause	Solution
High IC50 (>20 nM)	High Protein Binding	Reduce BSA to 0.1% or ensure PGD2 conc is not >EC80.[1]
No "Window"	PGD2 degraded	PGD2 is labile. Prepare fresh from ethanolic stock daily.
Variable Replicates	DMSO tolerance	Ensure final DMSO < 0.5%. Use AM-211 Sodium for better aqueous mixing.[1]
Low Signal	Poor Transfection	Verify DP2 surface expression via Flow Cytometry.

References

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